molecular formula C19H37N9O7 B14241795 L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysine CAS No. 484685-34-9

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysine

Cat. No.: B14241795
CAS No.: 484685-34-9
M. Wt: 503.6 g/mol
InChI Key: UYDPJQNWOULVBV-AVGNSLFASA-N
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Description

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysine is a complex peptide compound It is composed of several amino acids, including serine, glycine, ornithine, and lysine, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (L-serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (N~5~-(diaminomethylidene)-L-ornithine, glycine, and L-lysine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process would be optimized for scale, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and lysine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: This reaction can occur at reactive side chains, such as the amino group of lysine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid under mild conditions.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

    Substitution: Reagents like acyl chlorides or isocyanates under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can produce serine oxide, while substitution at the lysine amino group can yield various lysine derivatives.

Scientific Research Applications

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential as a therapeutic peptide, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to active sites or altering protein conformation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Serylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-lysine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This unique structure imparts specific chemical and biological properties, making it distinct from other similar peptides.

Properties

CAS No.

484685-34-9

Molecular Formula

C19H37N9O7

Molecular Weight

503.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]hexanoic acid

InChI

InChI=1S/C19H37N9O7/c20-6-2-1-4-13(18(34)35)28-15(31)9-26-17(33)12(5-3-7-24-19(22)23)27-14(30)8-25-16(32)11(21)10-29/h11-13,29H,1-10,20-21H2,(H,25,32)(H,26,33)(H,27,30)(H,28,31)(H,34,35)(H4,22,23,24)/t11-,12-,13-/m0/s1

InChI Key

UYDPJQNWOULVBV-AVGNSLFASA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)N

Origin of Product

United States

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